

Application Notes and Protocols for Radiolabeled SRA880 in Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

SRA880 is a selective, non-peptide antagonist of the somatostatin receptor subtype 1 (sst(1)). [1] Somatostatin receptors (SSTRs) are a family of G protein-coupled receptors (GPCRs) that are expressed in various tissues and are implicated in a range of physiological processes, including hormone secretion and cell proliferation.[2][3] The sst(1) receptor subtype, in particular, is a target of interest for therapeutic intervention in various diseases. Radiolabeled **SRA880** serves as a powerful tool for in vitro and in vivo characterization of the sst(1) receptor, enabling detailed binding studies to determine receptor affinity, density, and distribution. These application notes provide detailed protocols for the use of radiolabeled **SRA880** in receptor binding assays.

Data Presentation

The binding affinity of **SRA880** for various somatostatin receptor subtypes has been determined through radioligand binding and functional assays. The data presented below is summarized from in vitro characterization studies.[1]



Receptor	Species	Preparation	Radioligand	Affinity (pKd)	Functional Assay (pKb)
sst(1)	Human	Recombinant CHO-K1 cells	[¹²⁵ I]SRIF-14	8.0 - 8.1	7.5 - 7.7
sst(1)	Rat	Cerebral Cortex	[¹²⁵ I]SRIF-14	7.8 - 8.6	N/A
sst(1)	Mouse	Cerebral Cortex	[¹²⁵ I]SRIF-14	7.8 - 8.6	N/A
sst(1)	Monkey	Cerebral Cortex	[¹²⁵ I]SRIF-14	7.8 - 8.6	N/A
sst(2)	Human	Recombinant CHO-K1 cells	[¹²⁵ I]MK-678	≤ 6.0	N/A
sst(3)	Human	Recombinant CHO-K1 cells	[¹²⁵ I]SRIF-14	≤ 6.0	N/A
sst(4)	Human	Recombinant CHO-K1 cells	[¹²⁵ I]SRIF-14	≤ 6.0	N/A
sst(5)	Human	Recombinant CHO-K1 cells	[¹²⁵ I]SRIF-14	≤ 6.0	N/A

pKd is the negative logarithm of the equilibrium dissociation constant (Kd), indicating the affinity of the ligand for the receptor. A higher pKd value corresponds to a higher affinity. pKb is the negative logarithm of the equilibrium dissociation constant of an antagonist (Kb), determined from its ability to block agonist-induced activity. N/A: Not available from the cited source.

Experimental Protocols Radiolabeling of SRA880

Note: A specific, validated protocol for the radiolabeling of **SRA880** is not publicly available. The following is a general approach for the radiosynthesis of a small molecule antagonist like **SRA880**, which would require optimization and validation. Tritium ([³H]) is a commonly used isotope for labeling small molecules for in vitro binding assays due to its high specific activity.



Objective: To introduce a tritium label into the **SRA880** molecule.

Materials:

- **SRA880** precursor (a synthetic intermediate of **SRA880** with a suitable position for labeling, e.g., a double bond for reduction or a halogen for dehalogenation)
- Tritium gas ([3H]₂)
- Palladium on carbon (Pd/C) catalyst
- Anhydrous solvent (e.g., ethanol, ethyl acetate)
- Reaction vessel suitable for catalytic tritiation
- High-performance liquid chromatography (HPLC) system with a radioactivity detector for purification
- Scintillation counter for quantification

Protocol:

- Preparation: In a specialized radiochemistry facility, dissolve the SRA880 precursor in an appropriate anhydrous solvent in a reaction vessel.
- Catalyst Addition: Add a catalytic amount of Pd/C to the solution.
- Tritiation: Introduce tritium gas into the reaction vessel and stir the mixture under a positive pressure of [3H]2 at room temperature for a specified time (e.g., 2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.
- Quenching and Filtration: After the reaction is complete, carefully vent the excess tritium gas.
 Filter the reaction mixture to remove the catalyst.
- Purification: Purify the crude [³H]**SRA880** using preparative HPLC. Collect the fraction corresponding to the radiolabeled product.



- Quantification and Specific Activity Determination: Determine the concentration of the purified [³H]SRA880 by UV spectroscopy and the radioactivity by liquid scintillation counting. Calculate the specific activity in Curies per millimole (Ci/mmol).
- Storage: Store the purified [³H]SRA880 in an appropriate solvent (e.g., ethanol) at -20°C or -80°C to minimize radiolysis.

Membrane Preparation from sst(1)-Expressing Cells or Tissues

Objective: To prepare crude membrane fractions containing the sst(1) receptor for use in binding assays.

Materials:

- Cells or tissue expressing the sst(1) receptor
- Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
- Centrifuge and rotor
- Homogenizer (e.g., Dounce or Polytron)
- Bradford or BCA protein assay kit

Protocol:

- Cell/Tissue Collection: Harvest cells or dissect the tissue of interest on ice.
- Homogenization: Resuspend the cell pellet or minced tissue in ice-cold homogenization buffer. Homogenize using a Dounce homogenizer (for cells) or a Polytron homogenizer (for tissues) until the cells are completely lysed.
- Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.
- High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.



- Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold homogenization buffer. Repeat the high-speed centrifugation step.
- Final Resuspension and Storage: Resuspend the final membrane pellet in a suitable buffer (e.g., assay buffer) to a desired protein concentration.
- Protein Quantification: Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
- Storage: Aliquot the membrane preparation and store at -80°C until use.

Saturation Radioligand Binding Assay

Objective: To determine the equilibrium dissociation constant (Kd) of [³H]**SRA880** and the maximum number of binding sites (Bmax) in a given membrane preparation.

Materials:

- [3H]SRA880
- Unlabeled SRA880 (for determining non-specific binding)
- Membrane preparation containing sst(1) receptors
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
- 96-well plates
- Glass fiber filters
- Filtration apparatus
- Scintillation vials and scintillation cocktail
- Liquid scintillation counter

Protocol:

Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of [3H]SRA880.



- Total Binding: To each well, add a serially diluted concentration of [3H]**SRA880** (e.g., 0.1 to 50 nM).
- Non-Specific Binding: To a parallel set of wells, add the same concentrations of [³H]SRA880 along with a high concentration of unlabeled SRA880 (e.g., 10 μM) to saturate the receptors.
- Incubation: Add the membrane preparation (e.g., 20-50 µg of protein) to each well to initiate the binding reaction. The final assay volume should be consistent (e.g., 250 µL).
- Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
- Termination of Binding: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting the non-specific binding from the total binding at each [³H]SRA880 concentration.
 - Plot the specific binding versus the concentration of [3H]**SRA880**.
 - Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Competition Radioligand Binding Assay

Objective: To determine the affinity (Ki) of unlabeled test compounds for the sst(1) receptor by measuring their ability to compete with a fixed concentration of [3H]**SRA880**.

Materials:

[3H]SRA880



- Unlabeled test compounds
- Membrane preparation containing sst(1) receptors
- Assay buffer
- 96-well plates
- Glass fiber filters
- Filtration apparatus
- Scintillation vials and scintillation cocktail
- Liquid scintillation counter

Protocol:

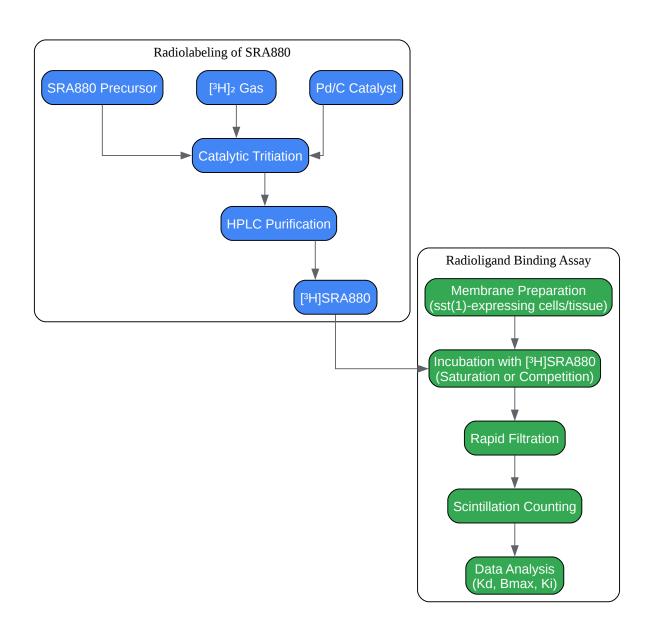
- Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the unlabeled test compound.
- Incubation Mixture: To each well, add a fixed concentration of [3H]SRA880 (typically at or near its Kd value).
- Competition: Add serially diluted concentrations of the unlabeled test compound to the wells.
 Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled SRA880).
- Initiation and Incubation: Add the membrane preparation to initiate the binding and incubate to reach equilibrium as determined in the saturation assay.
- Termination and Counting: Terminate the assay by filtration and perform scintillation counting as described in the saturation assay protocol.
- Data Analysis:
 - Plot the percentage of specific binding versus the logarithm of the competitor concentration.



- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).
- Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of [^{3}H]**SRA880** used and Kd is the dissociation constant of [^{3}H]**SRA880** determined from the saturation assay.

Mandatory Visualizations

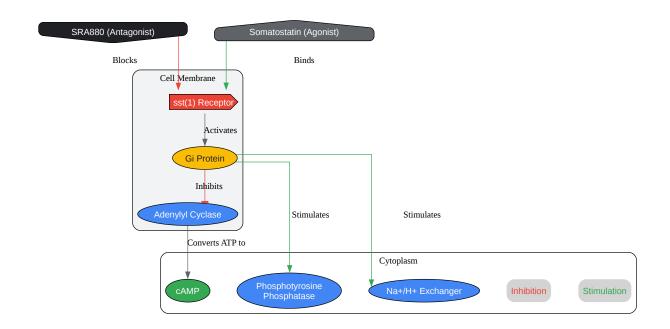




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Caption: Experimental workflow for radiolabeled **SRA880** binding studies.





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Caption: Simplified signaling pathway of the sst(1) receptor.

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References

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- To cite this document: BenchChem. [Application Notes and Protocols for Radiolabeled SRA880 in Binding Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662450#radiolabeled-sra880-for-binding-studies]

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